molecular formula C11H8Br2N4S B12992512 4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B12992512
M. Wt: 388.08 g/mol
InChI Key: SWGYNISKTGDNPX-UHFFFAOYSA-N
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Description

4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by bromination and cyclization to form the imidazo[1,2-a]pyridine core . The thiazole ring is then introduced through a subsequent reaction with a thioamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and catalysts to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the presence of both bromine atoms and a thiazole ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8Br2N4S

Molecular Weight

388.08 g/mol

IUPAC Name

4-(6,8-dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H8Br2N4S/c1-5-9(8-4-18-11(14)16-8)17-3-6(12)2-7(13)10(17)15-5/h2-4H,1H3,(H2,14,16)

InChI Key

SWGYNISKTGDNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)Br)Br)C3=CSC(=N3)N

Origin of Product

United States

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